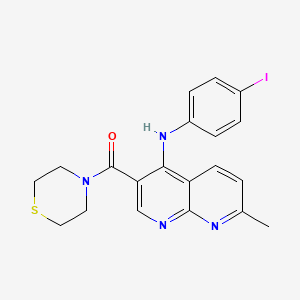

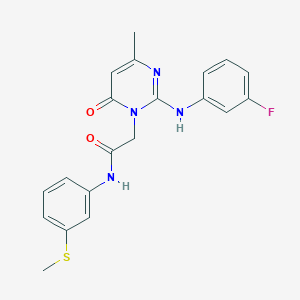

![molecular formula C13H9NO4S B2368120 (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid CAS No. 924873-00-7](/img/structure/B2368120.png)

(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid” is a complex organic compound. It contains a nitrophenyl group, a thiophene ring, and an acrylic acid moiety. The nitrophenyl group is a functional group consisting of a phenyl ring and a nitro group (-NO2). The thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom. Acrylic acid is a simplest unsaturated carboxylic acid consisting of a vinyl group connected directly to a carboxylic acid terminus .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the thiophene ring and the acrylic acid moiety. The nitro group on the phenyl ring is an electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The nitro group is electron-withdrawing, which makes the phenyl ring less reactive towards electrophilic aromatic substitution. The double bond in the acrylic acid moiety could undergo addition reactions. The carboxylic acid could react with bases to form salts, with alcohols to form esters, and so on .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a carboxylic acid group suggests that the compound would display acidic properties. The compound is likely to be solid at room temperature .Scientific Research Applications

Biochemistry and Proteomics

“(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid” is mentioned as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structures, interactions, and functions in a complex biological system.

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. Nitrogen-containing heterocycles are frequently present in biologically active natural products and prescribed drugs . They are often used in drug discovery and development for their diverse biological activities .

Material Science

This compound could potentially find applications in the field of material science. For instance, nitrogen-containing compounds are known to have unique properties that can be exploited in the development of new materials . Additionally, they can be used in the synthesis of graphene-based materials , which have a wide range of applications in energy storage, electronics, and water processing .

Environmental Science

In environmental science, this compound could potentially be used in water treatment technologies. Electrochemical advanced oxidation processes (EAOPs) have emerged as novel water treatment technologies for the elimination of a broad range of organic contaminants . This compound, due to its unique structure, could potentially be used in such processes.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXKGPNOMEQDX-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)

![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)

![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)

![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)